molecular formula C16H12N2O6S B11823831 4-Nitrophenylvinylsulfone

4-Nitrophenylvinylsulfone

Cat. No.: B11823831
M. Wt: 360.3 g/mol
InChI Key: GXCAZDPKGGUEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenylvinyl sulfone: is an organic compound with the molecular formula C8H7NO4S. It is a derivative of vinyl sulfone, characterized by the presence of a nitrophenyl group attached to the vinyl sulfone moiety. This compound is known for its reactivity and utility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-Nitrophenylvinyl sulfone typically involves large-scale synthesis using the above-mentioned methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Mechanism of Action

The mechanism of action of p-Nitrophenylvinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl sulfone moiety undergoes conjugate addition with the thiol group of cysteine residues in enzymes, leading to the formation of a covalent bond. This interaction inhibits the activity of cysteine proteases by blocking their active sites . The nitrophenyl group enhances the reactivity and specificity of the compound towards its molecular targets .

Properties

Molecular Formula

C16H12N2O6S

Molecular Weight

360.3 g/mol

IUPAC Name

1-nitro-4-[2-[2-(4-nitrophenyl)ethenylsulfonyl]ethenyl]benzene

InChI

InChI=1S/C16H12N2O6S/c19-17(20)15-5-1-13(2-6-15)9-11-25(23,24)12-10-14-3-7-16(8-4-14)18(21)22/h1-12H

InChI Key

GXCAZDPKGGUEMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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